molecular formula C14H10BrFO B13209828 4-(2-Bromo-6-fluorophenyl)-3-methylbenzaldehyde

4-(2-Bromo-6-fluorophenyl)-3-methylbenzaldehyde

Cat. No.: B13209828
M. Wt: 293.13 g/mol
InChI Key: XMUPZLATCJPJGW-UHFFFAOYSA-N
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Description

4-(2-Bromo-6-fluorophenyl)-3-methylbenzaldehyde is an organic compound that features a benzaldehyde core substituted with bromo and fluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-6-fluorophenyl)-3-methylbenzaldehyde typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a suitable benzaldehyde precursor. The reaction conditions often require the use of strong acids or bases, along with specific catalysts to ensure the selective introduction of bromo and fluoro groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-6-fluorophenyl)-3-methylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Formation of alcohols using reducing agents such as sodium borohydride.

    Substitution: Halogen exchange reactions where the bromo or fluoro groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophilic reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzaldehydes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-Bromo-6-fluorophenyl)-3-methylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-6-fluorophenyl)-3-methylbenzaldehyde involves its interaction with specific molecular targets. The presence of bromo and fluoro groups can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluorophenol
  • 2-Bromo-4,6-difluorophenyl isocyanate
  • 2-Bromo-4-methylphenol

Uniqueness

4-(2-Bromo-6-fluorophenyl)-3-methylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C14H10BrFO

Molecular Weight

293.13 g/mol

IUPAC Name

4-(2-bromo-6-fluorophenyl)-3-methylbenzaldehyde

InChI

InChI=1S/C14H10BrFO/c1-9-7-10(8-17)5-6-11(9)14-12(15)3-2-4-13(14)16/h2-8H,1H3

InChI Key

XMUPZLATCJPJGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C=O)C2=C(C=CC=C2Br)F

Origin of Product

United States

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